molecular formula C12H11NO2 B8212094 1-(7-Methoxyquinolin-6-yl)ethan-1-one

1-(7-Methoxyquinolin-6-yl)ethan-1-one

Cat. No.: B8212094
M. Wt: 201.22 g/mol
InChI Key: KLEIMGJFKKLARX-UHFFFAOYSA-N
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Description

1-(7-Methoxyquinolin-6-yl)ethan-1-one is a chemical compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in various fields, including medicine, chemistry, and industry. The compound this compound is characterized by the presence of a methoxy group at the 7th position and an ethanone group at the 6th position of the quinoline ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(7-Methoxyquinolin-6-yl)ethan-1-one typically involves the reaction of 7-methoxyquinoline with ethanoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization or column chromatography. The general reaction scheme is as follows:

7-Methoxyquinoline+Ethanoyl chlorideThis compound\text{7-Methoxyquinoline} + \text{Ethanoyl chloride} \rightarrow \text{this compound} 7-Methoxyquinoline+Ethanoyl chloride→this compound

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent-free reactions and the use of renewable resources, can be incorporated to make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

1-(7-Methoxyquinolin-6-yl)ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline-6-carboxylic acid derivatives.

    Reduction: Reduction of the ethanone group can yield the corresponding alcohol.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

    Oxidation: Quinoline-6-carboxylic acid derivatives.

    Reduction: 1-(7-Methoxyquinolin-6-YL)ethanol.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: The compound serves as a building block for the synthesis of more complex quinoline derivatives.

    Biology: It has been investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Quinoline derivatives, including 1-(7-Methoxyquinolin-6-yl)ethan-1-one, are explored for their potential use as therapeutic agents.

    Industry: The compound is used in the development of dyes, catalysts, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(7-Methoxyquinolin-6-yl)ethan-1-one is not fully understood, but it is believed to involve interactions with various molecular targets and pathways. Quinoline derivatives are known to interact with DNA, enzymes, and receptors, leading to their diverse biological activities. The methoxy and ethanone groups may enhance the compound’s ability to penetrate cell membranes and interact with intracellular targets.

Comparison with Similar Compounds

1-(7-Methoxyquinolin-6-yl)ethan-1-one can be compared with other quinoline derivatives such as:

    Quinoline: The parent compound with a simpler structure.

    Chloroquine: A well-known antimalarial drug with a similar quinoline core.

    Camptothecin: A quinoline-based alkaloid with potent anticancer activity.

The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other quinoline derivatives.

Properties

IUPAC Name

1-(7-methoxyquinolin-6-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO2/c1-8(14)10-6-9-4-3-5-13-11(9)7-12(10)15-2/h3-7H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLEIMGJFKKLARX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=C2C(=C1)C=CC=N2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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